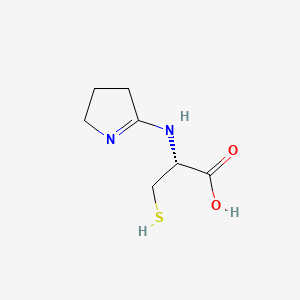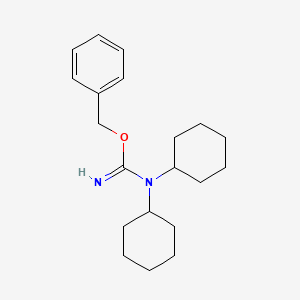![molecular formula C22H13ClN2O B12897596 Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl- CAS No. 253433-32-8](/img/structure/B12897596.png)
Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to an isoxazoloquinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Quinoline Core Construction: The quinoline core is often constructed using a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of Substituents: The chlorophenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis or metal-catalyzed reactions to enhance yield and reduce reaction time. These methods are advantageous due to their efficiency and scalability .
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
科学的研究の応用
4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer activity .
類似化合物との比較
Similar Compounds
- 4-(4-Bromophenyl)-3-phenylisoxazolo[4,5-c]quinoline
- 4-(4-Methylphenyl)-3-phenylisoxazolo[4,5-c]quinoline
- 4-(4-Fluorophenyl)-3-phenylisoxazolo[4,5-c]quinoline
Uniqueness
4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline is unique due to the presence of the chlorophenyl group, which enhances its biological activity compared to other similar compounds. The chlorine atom increases the compound’s lipophilicity, allowing it to better interact with biological membranes and molecular targets .
特性
CAS番号 |
253433-32-8 |
|---|---|
分子式 |
C22H13ClN2O |
分子量 |
356.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-3-phenyl-[1,2]oxazolo[4,5-c]quinoline |
InChI |
InChI=1S/C22H13ClN2O/c23-16-12-10-15(11-13-16)20-19-21(14-6-2-1-3-7-14)25-26-22(19)17-8-4-5-9-18(17)24-20/h1-13H |
InChIキー |
CJAHLYZVGATFKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


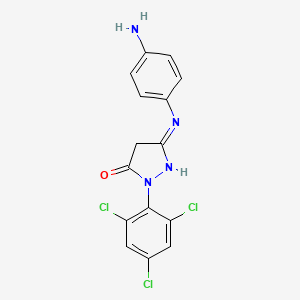
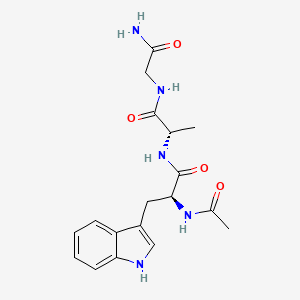
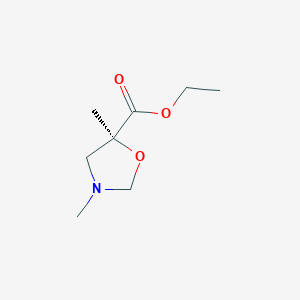
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)
![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)
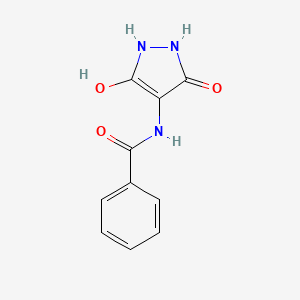



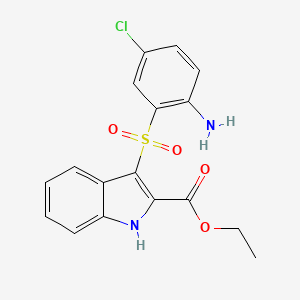
![Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12897599.png)
![3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12897600.png)
